molecular formula C12H10F2O2 B11880433 2-(Difluoromethoxy)naphthalene-7-methanol

2-(Difluoromethoxy)naphthalene-7-methanol

Cat. No.: B11880433
M. Wt: 224.20 g/mol
InChI Key: ORRAAOPJWCYTMV-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-7-methanol is a chemical compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring, along with a methanol group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-7-methanol typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the addition of the methanol group. One common method involves the reaction of naphthalene derivatives with difluoromethyl ethers under specific conditions to achieve the desired substitution. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-7-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-7-methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-7-methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The methanol group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene-7-methanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Trifluoromethoxy)naphthalene-7-methanol: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.

Uniqueness

2-(Difluoromethoxy)naphthalene-7-methanol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased electronegativity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

[7-(difluoromethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-11-4-3-9-2-1-8(7-15)5-10(9)6-11/h1-6,12,15H,7H2

InChI Key

ORRAAOPJWCYTMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)F)CO

Origin of Product

United States

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